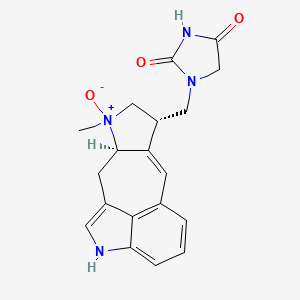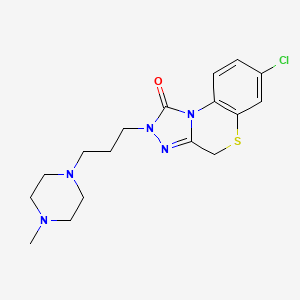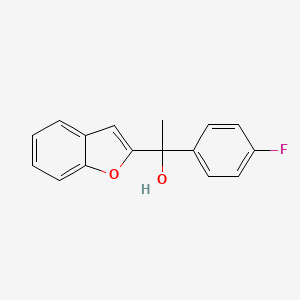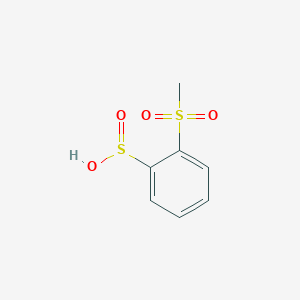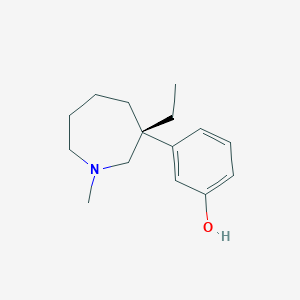
Climarapro
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Climara Pro is a transdermal patch that contains two active ingredients: estradiol and levonorgestrel. Estradiol is a form of estrogen, a female hormone produced by the ovaries, while levonorgestrel is a form of progestogen. This combination is used primarily for hormone replacement therapy in postmenopausal women to reduce moderate to severe hot flashes and prevent postmenopausal osteoporosis .
Synthetic Routes and Reaction Conditions:
Estradiol: Estradiol is synthesized from cholesterol through a series of chemical reactions involving the intermediate formation of pregnenolone and dehydroepiandrosterone. The final steps involve the aromatization of the A-ring of the steroid nucleus.
Levonorgestrel: Levonorgestrel is synthesized from 19-nortestosterone through a series of chemical reactions including oxidation, reduction, and cyclization.
Industrial Production Methods:
- The production of Climara Pro involves the formulation of estradiol and levonorgestrel into a transdermal patch. The active ingredients are embedded in a polymer matrix that allows for controlled release through the skin over a period of one week .
Types of Reactions:
Oxidation: Estradiol can undergo oxidation to form estrone, another form of estrogen.
Reduction: Levonorgestrel can be reduced to form its inactive metabolites.
Substitution: Both estradiol and levonorgestrel can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed:
Estradiol: Estrone and estriol are major metabolites.
Levonorgestrel: Inactive metabolites such as 3α,5β-tetrahydrolevonorgestrel are formed.
科学的研究の応用
Climara Pro has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the pharmacokinetics and pharmacodynamics of hormone replacement therapies.
Biology: Investigated for its effects on cellular processes and gene expression in hormone-responsive tissues.
Medicine: Extensively studied for its efficacy in treating menopausal symptoms and preventing osteoporosis.
Industry: Used in the development of transdermal drug delivery systems and hormone replacement therapies.
作用機序
類似化合物との比較
CombiPatch: Contains estradiol and norethindrone, used for similar indications.
Estradiol Patch: Contains only estradiol, used for hormone replacement therapy.
Premarin: Contains conjugated estrogens, used for hormone replacement therapy
Uniqueness:
- Climara Pro is unique in its combination of estradiol and levonorgestrel, providing both estrogenic and progestogenic effects. This combination is particularly beneficial for women with an intact uterus, as it helps prevent endometrial hyperplasia and carcinoma .
特性
分子式 |
C39H52O4 |
|---|---|
分子量 |
584.8 g/mol |
IUPAC名 |
(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H28O2.C18H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2;1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,13,16-19,23H,3,5-12H2,1H3;3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t16-,17+,18+,19-,20-,21-;14-,15-,16+,17+,18+/m01/s1 |
InChIキー |
RQFMPXMLRRPOJH-ORADRBJOSA-N |
異性体SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O |
正規SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


